Methyl 3-bromo-4-(2,2-difluoroethoxy)-5-fluorobenzoate
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Overview
Description
Methyl 3-bromo-4-(2,2-difluoroethoxy)-5-fluorobenzoate is an organic compound with a complex structure that includes bromine, fluorine, and difluoroethoxy groups attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-4-(2,2-difluoroethoxy)-5-fluorobenzoate typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium complexes to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. The choice of reagents and conditions is optimized to minimize by-products and ensure the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-4-(2,2-difluoroethoxy)-5-fluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium carbonate in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction can lead to the formation of carboxylic acids or alcohols, respectively.
Scientific Research Applications
Methyl 3-bromo-4-(2,2-difluoroethoxy)-5-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: The compound is used in the synthesis of agrochemicals and materials with specialized properties.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-4-(2,2-difluoroethoxy)-5-fluorobenzoate involves its interaction with specific molecular targets. The presence of bromine, fluorine, and difluoroethoxy groups can influence its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-bromo-4-(2,2-difluoroethoxy)benzoate
- Methyl 3-bromo-4-(2,2-difluoroethoxy)methylbenzoate
- Methyl 3-bromo-4-(2,2-difluoroethoxy)phenylbenzoate
Uniqueness
Methyl 3-bromo-4-(2,2-difluoroethoxy)-5-fluorobenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of both bromine and fluorine atoms, along with the difluoroethoxy group, makes it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
methyl 3-bromo-4-(2,2-difluoroethoxy)-5-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O3/c1-16-10(15)5-2-6(11)9(7(12)3-5)17-4-8(13)14/h2-3,8H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKDBZUQXQEFOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Br)OCC(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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